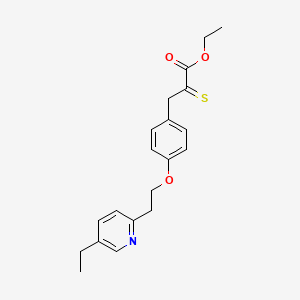
Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)-2-thioxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)-2-thioxopropanoate is a complex organic compound with a molecular formula of C20H25NO3S This compound is characterized by its unique structure, which includes a pyridine ring, an ethoxy group, and a thioxopropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)-2-thioxopropanoate typically involves multiple steps:
Formation of the Pyridine Derivative: The initial step involves the synthesis of 5-ethylpyridin-2-yl, which can be achieved through the alkylation of pyridine with ethyl bromide in the presence of a base such as potassium carbonate.
Ethoxylation: The next step is the introduction of the ethoxy group. This can be done by reacting the pyridine derivative with ethylene oxide under basic conditions.
Coupling with Phenyl Group: The ethoxylated pyridine is then coupled with a phenyl group through a nucleophilic aromatic substitution reaction.
Thioxopropanoate Formation: Finally, the thioxopropanoate moiety is introduced through a reaction with ethyl 2-bromo-2-thioxopropanoate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)-2-thioxopropanoate can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thioxo group, converting it to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)-2-thioxopropanoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)-2-thioxopropanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth.
Pathways Involved: The binding of this compound to its targets can trigger a cascade of biochemical events, leading to the desired therapeutic effects, such as reduced inflammation or inhibited cancer cell proliferation.
Comparison with Similar Compounds
Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)-2-thioxopropanoate can be compared with similar compounds such as:
Ethyl 3-(4-(2-(5-methylpyridin-2-yl)ethoxy)phenyl)-2-thioxopropanoate: This compound has a methyl group instead of an ethyl group on the pyridine ring, which may affect its binding affinity and biological activity.
Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)-2-oxopropanoate: The oxo group replaces the thioxo group, potentially altering the compound’s reactivity and stability.
Ethyl 3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)-2-hydroxypropanoate: The hydroxy group introduces different hydrogen bonding capabilities, which can influence the compound’s solubility and interaction with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C20H23NO3S |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
ethyl 3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-2-sulfanylidenepropanoate |
InChI |
InChI=1S/C20H23NO3S/c1-3-15-5-8-17(21-14-15)11-12-24-18-9-6-16(7-10-18)13-19(25)20(22)23-4-2/h5-10,14H,3-4,11-13H2,1-2H3 |
InChI Key |
ADNBVYCCOGGKTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(=S)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















